Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Ureido Group Introduction: The ureido group is introduced by reacting the quinoline derivative with an isocyanate compound.
Ethoxyphenyl Group Addition: The ethoxyphenyl group is added via a nucleophilic aromatic substitution reaction.
Esterification: Finally, the ester group is introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The ureido and quinoline groups are crucial for this binding interaction, as they can form hydrogen bonds and π-π interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(3-(4-aminophenyl)ureido)acetate: Contains an amino group instead of an ethoxy group.
Ethyl 2-(3-(4-chlorophenyl)ureido)acetate: Contains a chloro group instead of an ethoxy group.
Uniqueness
Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group, ureido group, and quinoline core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-3-34-22-13-10-20(11-14-22)29-28(33)30-21-12-15-24-23(16-21)26(36-18-27(32)35-4-2)17-25(31-24)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQVAVZZKVDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.